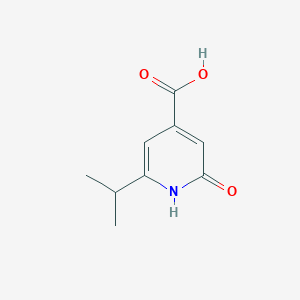

2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-oxo-6-propan-2-yl-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5(2)7-3-6(9(12)13)4-8(11)10-7/h3-5H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCQHNDCYHNDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20756572 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20756572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90610-30-3 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20756572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method Summary:

- Starting Material: Quinolines substituted at positions 5 or 8 with alkyl groups such as methyl, ethyl, isopropyl (propan-2-yl), or n-propyl.

- Reaction Conditions: Ozone is bubbled through an aqueous acidic solution of the quinoline at temperatures between −5 to +40 °C (preferably 0 to +10 °C).

- Peroxide Decomposition: After ozonolysis, the reaction mixture is heated to 0–100 °C (preferably 50–70 °C) for 0.5 to 15 hours with oxygen or air introduced to decompose peroxides formed during ozonolysis.

- Extraction and Isolation: The product is extracted at pH below 4 (preferably below 2.5) using solvents such as methyl tert-butyl ether or ethyl acetate. Concentration and cooling yield the crystalline acid.

Key Advantages and Notes:

- No additional oxidizing agents like hydrogen peroxide are required.

- Oxygen introduction prevents unwanted alkylation side reactions.

- Peroxide content is monitored and minimized to below 5 mmol/L.

- Yields are typically in the range of 70–80%.

Example Data Table:

| Parameter | Range / Condition | Notes |

|---|---|---|

| Ozonolysis Temperature | −5 to +40 °C (preferably 0–10 °C) | Controls selectivity and peroxide formation |

| Peroxide Decomposition Temp | 0 to 100 °C (preferably 50–70 °C) | Duration 0.5 to 15 hours |

| Oxygen/Air Introduction | Continuous during peroxide decomposition | Prevents side reactions |

| Extraction pH | <4 (preferably <2.5) | Adjusted with NaOH or KOH |

| Solvents for Extraction | Methyl tert-butyl ether, ethyl acetate, toluene | Efficient phase separation |

| Product Yield | 70–80% | High purity with <0.1% byproduct content |

This process is detailed in a patent describing ozonolysis of quinolines to substituted pyridinecarboxylic acids, which includes the isopropyl substitution relevant to the compound of interest.

Conversion from 2-Pyridine Carboxylic Acid N-Oxides

Another method involves the conversion of 2-pyridine carboxylic acid N-oxides to 2-hydroxypyridine derivatives through acylation and subsequent hydrolysis.

Method Summary:

- Starting Material: 2-pyridine carboxylic acid N-oxide derivatives substituted with alkyl groups including isopropyl.

- Reagents: Lower aliphatic carboxylic acid anhydrides (commonly acetic anhydride) and tertiary amines (e.g., triethylamine).

- Reaction Conditions: The N-oxide is reacted with acetic anhydride and triethylamine at 0–80 °C (preferably 20–60 °C) to form an intermediate.

- Hydrolysis/Saponification: The intermediate is then hydrolyzed or saponified under basic conditions (e.g., KOH) to yield the 2-hydroxypyridine carboxylic acid.

Key Advantages and Notes:

- The reaction proceeds with good yields (up to ~81% reported).

- The process avoids harsh oxidation conditions.

- The tertiary amine ratio is optimized between 1:1 and 20:1 relative to the N-oxide.

- The method is adaptable to various alkyl substituents, including isopropyl groups.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acylation | Acetic anhydride (1.96 mol), triethylamine (0.5 mol), 0–30 °C | Intermediate formation with CO2 release |

| Hydrolysis/Saponification | 20% KOH, 80 °C, 15 minutes | Conversion to 2-hydroxypyridine |

| Work-up | Extraction with dichloromethane, acidification (pH 1) | Isolation of product |

| Yield | ~81% | High purity product |

This approach is described in a patent focused on production of 2-hydroxypyridines from their N-oxide precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield Range | Advantages | Limitations/Notes |

|---|---|---|---|---|---|

| Ozonolysis of substituted quinolines | 5- or 8-substituted quinolines (e.g., isopropyl) | Ozone, aqueous acid, peroxide decomposition with oxygen, extraction | 70–80% | High selectivity, mild oxidation | Requires careful peroxide management |

| Conversion from N-oxides | 2-pyridine carboxylic acid N-oxides | Acetic anhydride, triethylamine, saponification | ~81% | Good yield, mild conditions | Multi-step, requires careful hydrolysis |

| Alkylation and deprotection | Protected pyridine derivatives | Alkylation in NMP, controlled deprotection | Not directly reported | Enables complex substitutions | Polymerization risk during deprotection |

Análisis De Reacciones Químicas

Types of Reactions

2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo substitution reactions, particularly at the 4-carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structure allows for the development of drugs targeting neurological disorders and other therapeutic areas.

- Mechanism of Action : The compound's ability to interact with biological systems makes it valuable in drug formulation. For instance, it can enhance the efficacy of certain medications by modifying their pharmacokinetics and pharmacodynamics.

- Case Studies : Research has shown that derivatives of this compound exhibit significant activity against various targets in neurological pathways, suggesting potential for treating conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals that improve crop yield and pest resistance.

- Pesticides and Herbicides : The incorporation of this compound into pesticide formulations has been shown to enhance effectiveness while maintaining environmental safety. Studies indicate that it can selectively inhibit the growth of certain weeds without harming crops .

- Field Trials : Various field trials have demonstrated improved crop performance when treated with formulations containing this compound, leading to increased productivity and reduced reliance on conventional chemical pesticides.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and metabolic pathways.

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways, making it a useful tool for understanding complex biochemical processes .

- Metabolic Pathway Analysis : Its role in metabolic studies helps elucidate the effects of various substances on cellular processes, providing insights into potential therapeutic targets .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard in various methods such as chromatography and spectroscopy.

- Quality Control : The use of this compound as a calibration standard ensures accurate measurements in analytical procedures. This is particularly important in pharmaceutical manufacturing where precision is critical .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Variations and Molecular Properties

The table below compares 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid with structurally related compounds, focusing on substituents, molecular weight, and purity:

Key Observations:

Core Structure Modifications: The target compound’s pyridine core is simpler compared to analogs with fused heterocyclic rings (e.g., pyrazolo or oxazolo rings in and ). These fused rings increase molecular weight and may enhance binding affinity in biological systems.

Methoxy groups () increase hydrophobicity, which could influence solubility and membrane permeability.

Purity Trends :

- Most analogs in industrial settings (e.g., ) are synthesized at 95% purity, suggesting standardized protocols for heterocyclic carboxylic acids.

Actividad Biológica

2-Hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid, also known as a derivative of pyridine, has garnered attention in the scientific community due to its potential biological activities. This compound is being investigated for various applications, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 207.23 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Various studies have reported its effectiveness against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Pseudomonas aeruginosa | 0.013 - 0.137 mg/mL |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

The anticancer potential of this compound is also notable. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MOLT-4 (T-cell leukemia) | 9 |

| HepG2 (liver cancer) | >10 |

The compound has been found to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor or modulator of certain enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes related to metabolic pathways in both bacteria and cancer cells.

- Receptor Modulation : It may affect receptor signaling pathways that are crucial for cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications at different positions on the pyridine ring can significantly influence its potency and selectivity:

- Hydroxyl Group Positioning : The presence of a hydroxyl group at position 2 enhances solubility and bioavailability.

- Alkyl Substituents : Variations in alkyl chain length and branching at position 6 can modify the compound's interaction with biological targets.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against clinical isolates, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Line Study : In vitro assays on different cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability, with apoptotic markers being upregulated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-6-(propan-2-yl)pyridine-4-carboxylic acid?

- Methodology : Adapt multi-step heterocyclic synthesis strategies used for analogous pyridine derivatives. For example, quinoline-4-carboxylic acid synthesis involves condensation of substituted anilines with β-keto esters, followed by cyclization (e.g., Pfitzinger reaction) . Modify starting materials to incorporate the isopropyl group at position 6 and hydroxyl at position 2. Key steps include:

- Step 1 : Introduce the isopropyl group via Friedel-Crafts alkylation or nucleophilic substitution.

- Step 2 : Carboxylic acid formation through oxidation of a methyl group or hydrolysis of nitriles.

- Step 3 : Hydroxyl group protection/deprotection to prevent side reactions (e.g., using tert-butyldimethylsilyl (TBS) ethers).

- Validation : Confirm intermediate structures via H NMR and LC-MS, referencing spectral data for similar compounds in PubChem .

Q. How can researchers characterize the compound using spectroscopic methods?

- Analytical Workflow :

- NMR : Compare H and C NMR spectra with PubChem records for positional analogs (e.g., 2-hydroxy-6-methoxy-quinoline-4-carboxylic acid ). Key signals: hydroxyl proton (~δ 12-14 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and pyridine ring protons (δ 7–9 ppm).

- IR : Confirm carboxylic acid (O-H stretch: 2500–3000 cm; C=O: ~1700 cm) and hydroxyl groups (broad peak ~3200–3600 cm).

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.

Advanced Research Questions

Q. How can contradictions in reported NMR spectral data for this compound be resolved?

- Root Cause Analysis : Discrepancies may arise from solvent effects, tautomerism (enol-keto forms), or impurities. For example, the hydroxyl group’s proton signal may shift significantly in DMSO-d vs. CDCl due to hydrogen bonding .

- Resolution Strategy :

- Perform solvent-dependent NMR studies.

- Use 2D NMR (COSY, HSQC) to assign all signals unambiguously.

- Cross-validate with computational methods (e.g., density functional theory (DFT) predictions for chemical shifts) .

Q. What reaction conditions optimize the yield of this compound during synthesis?

- Optimization Parameters :

- Catalysts : Test Lewis acids (e.g., ZnCl) for cyclization steps .

- Temperature : Higher temperatures (~120°C) may accelerate ring closure but risk decarboxylation; use microwave-assisted synthesis for controlled heating.

- Protecting Groups : Employ TBS for hydroxyl protection to prevent oxidation during carboxylic acid formation .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis (λmax ~260–280 nm for pyridine derivatives) and LC-MS.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light Sensitivity : Expose to UV/visible light and track photodegradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.